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Compound of Interest

(R)-3-Hydroxydihydrofuran-2(3H)-
Compound Name:
one

Cat. No.: B1588305

In the landscape of modern synthetic and medicinal chemistry, the pursuit of enantiomerically
pure molecules is paramount. The biological activity of a drug is often confined to a single
stereoisomer, rendering the other inert or, in some cases, deleterious. This reality places
immense value on chiral building blocks—versatile, stereochemically defined starting materials
that serve as foundational scaffolds for complex molecular architectures. Among these, (R)-3-
Hydroxydihydrofuran-2(3H)-one, a member of the chiral y-butyrolactone family, has emerged
as a synthon of exceptional strategic importance. Its densely functionalized five-membered
ring, featuring a lactone, a secondary alcohol, and a defined stereocenter, offers a powerful
entry point for the asymmetric synthesis of numerous high-value active pharmaceutical
ingredients (APIs). This guide, intended for researchers, scientists, and drug development
professionals, provides a comprehensive exploration of this pivotal molecule, moving beyond a
simple recitation of facts to explain the causality behind its synthesis, reactivity, and application.

Molecular Structure and Physicochemical Profile

(R)-3-Hydroxydihydrofuran-2(3H)-one, also known as (R)-3-hydroxy-y-butyrolactone ((R)-3-
HGB), possesses a deceptively simple structure that belies its synthetic utility. The molecule's
properties are a direct consequence of its constituent functional groups and their spatial
arrangement.

IUPAC Name: (4R)-4-hydroxyoxolan-2-one[1] Synonyms: (R)-(+)-B-Hydroxy-y-butyrolactone,
(R)-3-Hydroxy-y-butyrolactone[2] CAS Number: 58081-05-3[2]
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The core structure consists of a five-membered tetrahydrofuran ring with a carbonyl group at
the 2-position, forming a y-lactone. A hydroxyl group is situated at the 3-position (also referred
to as the a-position relative to the carbonyl or the B-position relative to the ring oxygen), which
is a stereogenic center. The "(R)" designation specifies the absolute configuration at this
carbon, a critical feature dictating its utility in stereoselective synthesis.

Physicochemical Data

The physical properties of (R)-3-HGB make it amenable to a variety of standard laboratory
manipulations. Its liquid state at room temperature and miscibility with common organic
solvents facilitate its use in solution-phase chemistry.

Property Value Source
Molecular Formula C4HeOs3 [2]
Molecular Weight 102.09 g/mol [2]
Appearance Pale yellow liquid [2]
Boiling Point 98-100 °C (at 0.3 mm Hg) [3]
Density ~1.24 g/cm3 [2]
Refractive Index ~1.4655 [2]
Solubility Miscible with ethanol and 2]
chloroform.
Storage Inert atmosphere, 2-8°C. [2]

Synthesis of Enantiopure (R)-3-
Hydroxydihydrofuran-2(3H)-one

The economic and scalable synthesis of enantiomerically pure (R)-3-HGB is a cornerstone of
its industrial application. Methodologies have evolved from classical chemical reductions to
sophisticated biocatalytic processes, each with distinct advantages in terms of cost, scalability,
and stereochemical fidelity.
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Chemical Synthesis from the Chiral Pool: The D-Malic
Acid Route

The most established chemical route leverages the naturally available chiral pool, specifically
D-malic acid, which is the enantiomeric counterpart to the more abundant L-malic acid.[4][5]
This pathway is effective because the stereocenter of the starting material directly translates to
the stereocenter in the final product.

The overall transformation involves two key stages:

» Diesterification: D-malic acid is first converted to its dimethyl ester to protect the carboxylic
acid groups and render the molecule suitable for reduction.

» Selective Reduction and Lactonization: The dimethyl ester is then selectively reduced. The
choice of reducing agent is critical. A strong reducing agent like lithium aluminum hydride
would reduce both the esters and the resulting carboxylic acid to diols. Instead, a milder
reagent system, such as sodium borohydride in the presence of a Lewis acid (e.g., lithium
chloride), is employed to selectively reduce one ester group. The resulting hydroxy-ester
intermediate undergoes spontaneous or acid-catalyzed intramolecular cyclization
(lactonization) to yield the desired (R)-3-hydroxy-y-butyrolactone.[4][6]

Acid-catalyzed

Lactonization (R)-3-HGB

D-Malic Acid Dimethyl D-malate hiydioxysesten
Intermediate

Click to download full resolution via product page

Caption: Chemical synthesis pathway from D-malic acid.
This protocol is adapted from established procedures for malic acid reduction.[4][6]

o Esterification: a. Suspend D-malic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per
gram of malic acid). b. Add 1% hydrogen chloride (catalytic) and reflux the mixture for 3
hours to form dimethyl D-malate. c. Concentrate the solution under reduced pressure to

obtain a syrup.
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e Reduction and Cyclization: a. Dissolve the crude dimethyl D-malate syrup in anhydrous
tetrahydrofuran (THF) (approx. 4 mL per gram of starting malic acid). b. Add anhydrous
lithium chloride (2.0 eq) followed by sodium borohydride (1.1-1.3 eq). c. Stir the mixture at
room temperature for 6-8 hours. The progress can be monitored by Thin Layer
Chromatography (TLC). d. Upon completion, filter the reaction mixture and concentrate the
filtrate to dryness. e. Treat the residue with methanol containing hydrochloric acid and
concentrate again to dryness. Repeat this process to remove borate esters.

o Workup and Purification: a. Partition the final syrup between ethyl acetate and water. b.
Recover the ethyl acetate layer, dry it over anhydrous sodium sulfate (Na2S0a4), and
concentrate under reduced pressure to yield crude (R)-3-hydroxybutyrolactone. c. The
product can be further purified by vacuum distillation or column chromatography if necessary.

Biocatalytic Approaches

While chemical synthesis is robust, biocatalysis offers a "greener" alternative, often operating
under milder conditions with exceptional stereoselectivity. One innovative approach involves a
biocatalytic cascade combining a halohydrin dehalogenase and a nitrilase to convert a
prochiral precursor into enantiopure (R)- or (S)-3HBL with high yields.[7] Another strategy uses
engineered E. coli to convert sugars like D-xylose into (S)-3HyBL, achieving high enantiomeric
excess (>99%).[8] Although this specific example yields the (S)-enantiomer, similar metabolic
engineering principles could be applied to produce the (R)-isomer from different starting sugars

like L-arabinose.[9]
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Chemical Reactivity and Stability

The synthetic value of (R)-3-HGB is derived from the distinct reactivity of its two primary
functional groups: the secondary alcohol and the y-lactone. Understanding this reactivity allows
for its strategic deployment in multi-step syntheses.

Reactions at the C3-Hydroxyl Group

The secondary alcohol is a versatile handle for introducing a wide range of functionalities.

o Oxidation: The hydroxyl group can be oxidized to a ketone, yielding 3-oxodihydrofuran-2-one
(a B-keto lactone). This transformation is typically achieved using standard oxidizing agents
like pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. The
resulting B-keto lactone is a valuable intermediate for further C-C bond-forming reactions.

 Esterification and Protection: The alcohol readily undergoes esterification with acyl chlorides
or carboxylic acids under standard conditions. This reaction is also fundamental to its use in
protecting group strategies. Common protecting groups for alcohols, such as silyl ethers
(e.q., TBS, TIPS), benzyl ethers (Bn), or acetals (e.g., THP), can be installed to mask the
hydroxyl group's reactivity while other transformations are performed elsewhere in the
molecule.[2]
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» Stereochemical Inversion via the Mitsunobu Reaction: The Mitsunobu reaction is a powerful
tool for inverting the stereochemistry of a secondary alcohol.[7][10] Treating (R)-3-HGB with
triphenylphosphine (PPhs), an azodicarboxylate (like DEAD or DIAD), and an acidic
pronucleophile (e.g., p-nitrobenzoic acid) results in an Sn2 attack by the carboxylate.[10][11]
This proceeds with complete inversion of configuration, forming the (S)-ester. Subsequent
hydrolysis of the ester yields (S)-3-hydroxydihydrofuran-2(3H)-one. This ability to controllably
switch between enantiomers from a single starting material is a testament to its versatility.

PPhs, DEAD,
p-nitrobenzoic acid

(R)-3-HGB (Stereochemical InVersmn)>k(S)-p-nitrobenzoate esteam (S)-3-HGB

Click to download full resolution via product page

Caption: Stereochemical inversion using the Mitsunobu reaction.

Reactions of the y-Lactone Ring

The lactone is an ester and exhibits characteristic electrophilicity at the carbonyl carbon.

o Hydrolysis: The lactone ring is stable under neutral and mildly acidic conditions but is
susceptible to hydrolysis under basic conditions (saponification).[12] Treatment with a base
like sodium hydroxide will irreversibly open the ring to form the sodium salt of (R)-3,4-
dihydroxybutanoate. Acidification of this salt will re-form the lactone, demonstrating the
equilibrium nature of the ring-chain tautomerism under acidic conditions.

» Aminolysis/Amidation: The lactone can be opened by amines to form the corresponding y-
hydroxy amides. This reaction is often used to convert the lactone scaffold into linear
structures with new functionalities. For example, aminolysis of (R)-3-HGB can produce chiral
(R)-2,4-dihydroxybutyramide derivatives, which are themselves versatile synthons.[11][13]

Applications in Drug Development

(R)-3-Hydroxydihydrofuran-2(3H)-one is not typically used for its own biological activity but
rather as an indispensable chiral precursor for a range of pharmaceuticals. Its structure is
embedded within or used to construct the core of several blockbuster drugs.
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» L-Carnitine Synthesis: (R)-3-HGB is a key intermediate in the synthesis of L-carnitine, a vital
nutritional supplement involved in fatty acid metabolism.[14] The synthesis involves
activating the hydroxyl group, followed by ring-opening and reaction with trimethylamine.

 Statin Side Chains: The chiral side chain of several statin drugs, which are used to lower
cholesterol, is derived from chiral synthons like 3-hydroxy-y-butyrolactones.[15][16]

o HIV Protease Inhibitors: The structural framework of certain HIV protease inhibitors
incorporates chiral hydroxy lactone motifs, making (R)-3-HGB a valuable starting material for

their synthesis.[5]

Analytical Characterization

Confirming the identity and enantiomeric purity of (R)-3-HGB is critical. A combination of
spectroscopic and chromatographic techniques is employed. While experimental spectra
specifically for the (R)-enantiomer are not readily available in public databases, the following
data for closely related analogues and the racemic mixture are representative.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The proton spectrum provides key structural information. The spectrum for the
racemic compound typically shows multiplets for the diastereotopic protons of the CH:z
group adjacent to the ring oxygen (C4-H), a multiplet for the CH2z group alpha to the
carbonyl (C2-H), and a multiplet for the proton on the stereocenter (C3-H). The hydroxyl
proton will appear as a broad singlet, the position of which is solvent and concentration-
dependent.

o 183C NMR: The carbon spectrum will show distinct signals for the four carbon atoms: the
carbonyl carbon (~175-180 ppm), the carbon bearing the hydroxyl group (~65-70 ppm),
and the two methylene carbons in the ring.[3][17]

o Infrared (IR) Spectroscopy: The IR spectrum is characterized by two strong, prominent
absorptions:

o A broad band in the region of 3200-3600 cm~1, corresponding to the O-H stretching
vibration of the alcohol group.
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o Asharp, intense band around 1770 cm~1, characteristic of the C=0 stretching vibration of
a five-membered lactone (y-lactone).[18][19]

o Mass Spectrometry (MS): Electron ionization (EIl) mass spectrometry of the parent y-
butyrolactone shows characteristic fragment ions.[20] For 3-hydroxy-y-butyrolactone,
fragmentation would likely involve loss of water, loss of CO, and other cleavages of the
lactone ring. The protonated molecule [M+H]* at m/z 103 would be expected under soft
ionization techniques like electrospray ionization (ESI).

o Chiral Chromatography: To determine the enantiomeric excess (ee), chiral gas
chromatography (GC) or high-performance liquid chromatography (HPLC) is essential. The
compound is either analyzed directly on a chiral stationary phase or derivatized with a chiral
reagent before analysis on a standard column.

Safety and Handling

(R)-3-Hydroxydihydrofuran-2(3H)-one is a laboratory chemical and should be handled with
appropriate care. It is generally classified as an irritant.

o Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment
(PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

o Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert
atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[2]

e Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases,
as they can promote decomposition or unwanted reactions.

It is crucial to consult the most current Safety Data Sheet (SDS) from the supplier before
handling this compound.

Conclusion

(R)-3-Hydroxydihydrofuran-2(3H)-one stands as a premier example of a high-impact chiral
building block. Its value is not derived from its own bioactivity, but from the stereochemical
information and synthetic potential locked within its structure. The well-defined pathways for its
synthesis, coupled with the predictable and versatile reactivity of its hydroxyl and lactone
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functionalities, provide chemists with a reliable and powerful tool for the construction of
complex, life-saving medicines. As the demand for enantiomerically pure pharmaceuticals
continues to grow, the strategic importance of synthons like (R)-3-HGB will only intensify,
driving further innovation in both its synthesis and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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